molecular formula C22H22ClN3O3S2 B12132910 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide

Cat. No.: B12132910
M. Wt: 476.0 g/mol
InChI Key: HWBRFPYDYSOYNF-UHFFFAOYSA-N
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Description

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonyl group, and a chlorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: The azepane ring is often introduced through nucleophilic substitution reactions.

    Coupling with 4-Chlorobenzamide: The final step involves coupling the intermediate with 4-chlorobenzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide
  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide

Uniqueness

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C22H22ClN3O3S2/c23-18-9-5-17(6-10-18)21(27)25-22-24-20(15-30-22)16-7-11-19(12-8-16)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27)

InChI Key

HWBRFPYDYSOYNF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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